5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O3S/c1-27-13-5-3-12(4-6-13)24-18(15-9-28(26)10-17(15)23-24)22-19(25)14-8-11(20)2-7-16(14)21/h2-8H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYGPPQHRHVZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can lead to the modulation of specific biochemical processes, which may result in therapeutic or toxicological outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related molecules from the literature, focusing on substituent effects, spectral characteristics, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations :
- Substituent Effects :
- The target’s methoxyphenyl group (electron-donating) likely enhances solubility compared to the methylphenyl group in ’s analog, which is more lipophilic .
- The 5-bromo-2-chloro substitution on the benzamide may increase steric hindrance and alter electronic properties relative to ’s 4-bromo benzamide.
- Core Heterocycles: Thieno-pyrazole (target, ) vs. pyrazoline-indole (): The former offers a compact, planar structure conducive to π-π stacking, while the latter’s indole and sulfonamide groups enable hydrogen bonding . Benzoxazole-triazole () lacks the fused thiophene ring but includes a thione group, which may confer redox activity .
Physicochemical and Spectral Data
Notes:
- The higher melting point of Compound 18 (160–161°C, ) compared to Compound 17 (129–130°C) may reflect stronger intermolecular interactions from the methoxy group .
- The absence of sulfonamide or indole moieties in the target compound suggests reduced hydrogen-bonding capacity compared to ’s derivatives.
Biological Activity
5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C16H15BrClN3O2S. It features a thieno[3,4-c]pyrazole core, which is known for various biological activities. The presence of bromine and chlorine atoms suggests potential interactions with biological targets due to their electronegative nature.
Antitumor Activity
Several studies have indicated that compounds containing thieno[3,4-c]pyrazole moieties exhibit antitumor properties. For instance, research has shown that similar derivatives can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. In a study involving various cell lines, derivatives of thieno[3,4-c]pyrazole were found to reduce cell viability significantly at concentrations as low as 10 µM .
Anti-inflammatory Effects
The compound's structure suggests it may also possess anti-inflammatory properties. Research indicates that thieno[3,4-c]pyrazoles can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This action could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The thieno[3,4-c]pyrazole scaffold is known to interact with specific enzymes involved in cell signaling pathways. For example, it may inhibit kinases that play critical roles in cancer cell proliferation.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammation and immune responses.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to programmed cell death.
Case Studies
Recent case studies involving derivatives of thieno[3,4-c]pyrazoles highlight their effectiveness in preclinical models:
- Case Study 1 : A derivative demonstrated significant tumor regression in xenograft models at doses of 50 mg/kg when administered bi-weekly for four weeks .
- Case Study 2 : Another study reported that a related compound reduced inflammation markers in a rat model of arthritis after four weeks of treatment .
Q & A
Q. How to interpret conflicting spectral data (e.g., NMR shifts vs. X-ray crystallography)?
- X-ray diffraction provides definitive bond lengths and angles but requires high-quality crystals.
- NMR chemical shifts may vary with solvent or protonation state. Cross-validate using computational tools (e.g., DFT calculations for expected shifts) .
Q. What statistical methods are appropriate for dose-response studies?
- Nonlinear regression: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC/IC.
- ANOVA: Compare efficacy across multiple concentrations or structural analogs .
Comparative and Structure-Activity Relationship (SAR) Studies
Q. How does substitution at the 4-methoxyphenyl position affect bioactivity?
- Electron-withdrawing groups (e.g., nitro) reduce activity by destabilizing π-π stacking.
- Bulkier substituents (e.g., tert-butyl) enhance selectivity for hydrophobic binding pockets .
Q. What role does the thienopyrazole ring play compared to pyrazole analogs?
- The sulfur atom in the thieno ring increases lipophilicity and may improve membrane permeability.
- Pyrazole analogs lacking sulfur show reduced metabolic stability in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
